4-(2-pyridin-4-yloxyethoxy)pyridine
Overview
Description
4-(2-pyridin-4-yloxyethoxy)pyridine is an organic compound with the molecular formula C12H12N2O2. It is a derivative of pyridine, a six-membered aromatic heterocycle containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-pyridin-4-yloxyethoxy)pyridine typically involves the reaction of 4-hydroxypyridine with 2-bromoethanol to form 4-(2-hydroxyethoxy)pyridine. This intermediate is then reacted with 4-chloropyridine under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
4-(2-pyridin-4-yloxyethoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine rings to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce piperidine derivatives .
Scientific Research Applications
4-(2-pyridin-4-yloxyethoxy)pyridine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-(2-pyridin-4-yloxyethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
4-(2-pyridin-4-yloxyethoxy)pyridine: Unique due to its dual pyridine rings connected by an ethoxy bridge.
2,2’-bipyridine: A well-known ligand in coordination chemistry, consisting of two pyridine rings connected directly.
4,4’-bipyridine: Similar to 2,2’-bipyridine but with pyridine rings connected at the 4-position.
Pyridine N-oxide: An oxidized form of pyridine with an oxygen atom bonded to the nitrogen.
Uniqueness
This compound is unique due to its specific structure, which allows for distinct interactions with molecular targets compared to other pyridine derivatives. Its ethoxy bridge provides additional flexibility and potential for functionalization, making it a versatile compound in various applications .
Properties
IUPAC Name |
4-(2-pyridin-4-yloxyethoxy)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-5-13-6-2-11(1)15-9-10-16-12-3-7-14-8-4-12/h1-8H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCWJXNJBQORGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1OCCOC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619500 | |
Record name | 4,4'-[Ethane-1,2-diylbis(oxy)]dipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50789-62-3 | |
Record name | 4,4'-[Ethane-1,2-diylbis(oxy)]dipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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